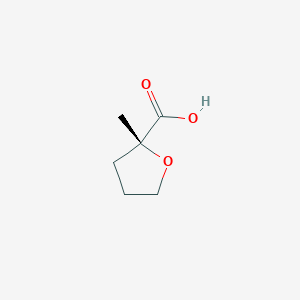

(2R)-2-methyloxolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQAQMYIZDJCDJ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428380 | |

| Record name | AC1OGTGP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61490-06-0 | |

| Record name | AC1OGTGP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2r 2 Methyloxolane 2 Carboxylic Acid and Its Chiral Analogues

Stereoselective and Enantioselective Synthesis Strategies

Stereoselective and enantioselective syntheses aim to directly produce the desired enantiomer, (2R)-2-methyloxolane-2-carboxylic acid, thereby avoiding the loss of 50% of the material inherent in the resolution of racemic mixtures. wikipedia.org These approaches involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.

The asymmetric construction of the oxolane, or tetrahydrofuran (B95107) (THF), ring is a cornerstone for synthesizing chiral molecules like this compound. nih.gov A variety of methods have been developed to achieve this, often involving cyclization reactions where the stereochemistry is controlled.

One powerful approach is the catalytic asymmetric vinylogous Prins cyclization. acs.org This method can produce highly substituted tetrahydrofurans with excellent diastereoselectivity and enantioselectivity. acs.org For instance, the reaction of aldehydes with 3,5-dien-1-ols catalyzed by a chiral imidodiphosphoric acid can yield 2,3-disubstituted THFs with high stereocontrol. acs.org

Metal-catalyzed cycloadditions are another key strategy. Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones have been shown to produce 2,2-disubstituted 4-methylenetetrahydrofurans in high yields and enantiomeric excess (ee). nih.gov Similarly, palladium-catalyzed formal [3+2] cycloadditions of donor-acceptor cyclopropanes and ketenes can generate highly substituted tetrahydrofurans with excellent enantioselectivity. scispace.com

Oxidative cyclization of unsaturated alcohols is also a widely used method. nih.gov For example, the permanganate (B83412) oxidative cyclization of 1,4-dienoates, controlled by chiral quaternary ammonium (B1175870) salts, provides direct access to trans-2,5-disubstituted THF rings with high enantioselectivities. acs.org

Bifunctional organocatalysts, such as those based on cinchona alkaloids, have been successfully employed in the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to synthesize tetrahydrofuran rings. acs.org These catalysts can effectively control the stereochemistry of the cyclization process.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages the inherent chirality of natural molecules to synthesize new chiral compounds. For the synthesis of this compound and its analogues, precursors can be sourced from carbohydrates, amino acids, or terpenes. researchgate.net

For example, 2-deoxy-D-ribose, a commercially available sugar, can be used as a starting material to synthesize chiral oxolane derivatives. nih.gov Through a sequence of reduction and dehydration/cyclization, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol can be obtained, which serves as a chiral building block. nih.gov Similarly, chiral lactone carboxylic acids can be synthesized enantioselectively and subsequently transformed into various chiral tetrahydrofuran derivatives. researchgate.net

Linalool, a naturally occurring terpene, is another valuable chiral precursor. Both (R)- and (S)-linalool are available and can be used to synthesize enantiomeric forms of chiral building blocks like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol through stereospecific cyclization of derived epoxides. mdpi.com

Catalytic asymmetric synthesis is a highly efficient method for preparing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of chiral oxolanes, bifunctional organocatalysts, such as cinchona alkaloid-thiourea derivatives, have been shown to mediate the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. acs.org Chiral phosphoric acids have also been utilized as catalysts in these transformations. acs.org Proline and its derivatives are another class of organocatalysts that have been used in the enantioselective synthesis of pyrans and thiopyrans, demonstrating their potential for heterocyclic synthesis. mdpi.com

Metal-Catalysis: Transition metal catalysis is widely employed for the asymmetric synthesis of tetrahydrofurans. Palladium catalysts, in particular, have been extensively studied. For example, palladium-catalyzed [3+2] cycloadditions provide access to highly enantioenriched tetrahydrofurans bearing a tetrasubstituted stereocenter. nih.gov The choice of ligand is crucial for achieving high enantioselectivity in these reactions. nih.gov

Copper-catalyzed reactions have also proven effective. For instance, the enantioselective 1,4-addition of Grignard reagents to cyclohexenone in 2-MeTHF, catalyzed by a copper complex with a chiral phosphine-phosphite ligand, can proceed with very high enantioselectivity. nih.gov Furthermore, rhodium catalysts have been used for the asymmetric hydrogenation of unsaturated morpholines to produce chiral 2-substituted morpholines with excellent enantioselectivities. nih.gov

Below is a table summarizing selected catalytic asymmetric methods for tetrahydrofuran synthesis:

| Catalyst Type | Reaction | Substrates | Product | Enantiomeric Excess (ee) |

| Chiral Imidodiphosphoric Acid | Vinylogous Prins Cyclization | Aldehydes, 3,5-dien-1-ols | 2,3-disubstituted THFs | Up to 99:1 e.r. acs.org |

| Palladium/Phosphoramidite Ligand | [3+2] Cycloaddition | Trimethylenemethane, Aryl Ketones | 2,2-disubstituted 4-methylenetetrahydrofurans | Up to 95% ee nih.gov |

| Palladium/PPh3 | [3+2] Cycloaddition | Donor-acceptor cyclopropanes, Ketenes | Highly substituted tetrahydrofurans | 83-97% ee scispace.com |

| Cinchona Alkaloid-Thiourea | Cycloetherification | ε-hydroxy-α,β-unsaturated ketones | Substituted THFs | Not specified acs.org |

| Copper/Chiral Diamine Ligand | Grignard Addition/Cyclization | γ-chlorobutyrophenones, Grignard reagents | 2,2-disubstituted THFs | Up to 96% ee nih.gov |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov This approach offers several advantages, including high enantioselectivity and regioselectivity, mild reaction conditions (ambient temperature and pressure), and environmental friendliness. taylorfrancis.comconfex.com

For the synthesis of chiral oxolane carboxylic acids, enantioselective hydrolysis of a racemic ester is a common biocatalytic strategy. researchgate.net For example, the hydrolysis of ethyl (±)-tetrahydrofuran-2-carboxylate using a protease from Aspergillus melleus can yield (R)-tetrahydrofuran-2-carboxylic acid with high enantiomeric excess. researchgate.net Lipases are another class of enzymes frequently used for the kinetic resolution of racemic alcohols and esters. pharmtech.com

Recently, the integration of biosynthetic cyclases into multi-enzyme cascades has opened new avenues for the one-pot synthesis of chiral saturated oxygen heterocycles. acs.org These intramolecular oxa-Michael addition (IMOMA)-catalyzing cyclases can be combined with other enzymes like alcohol dehydrogenases and thioesterases to produce a variety of chiral tetrahydrofurans and tetrahydropyrans from simple, achiral precursors. acs.org This approach allows for the construction of complex molecules with control over multiple stereocenters. acs.org

The development of robust and efficient biocatalysts is crucial for the industrial application of these processes. nih.gov Techniques like genome mining and protein engineering are being used to discover and optimize enzymes with desired properties for the synthesis of specific chiral chemicals. nih.gov

Resolution Techniques for Racemic Oxolane Carboxylic Acid Mixtures

Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. wikipedia.orgjackwestin.com Since enantiomers have identical physical properties, this separation is challenging and typically requires the use of a chiral resolving agent. jackwestin.com

The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org The resulting products are a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. jackwestin.comlibretexts.org

This difference in physical properties allows for the separation of the diastereomeric salts by methods like fractional crystallization. libretexts.org Once the diastereomers are separated, the chiral base can be removed by treatment with an acid, yielding the individual enantiomers of the carboxylic acid. libretexts.org

Commonly used chiral bases for the resolution of racemic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethanamine. libretexts.orglibretexts.org The choice of the resolving agent is critical and often determined empirically to find one that forms diastereomeric salts with significantly different solubilities. wikipedia.org

Below is a table of common chiral resolving agents for carboxylic acids:

| Chiral Resolving Agent | Type | Application |

| Brucine | Natural Alkaloid (Base) | Resolution of racemic acids libretexts.orglibretexts.org |

| Strychnine | Natural Alkaloid (Base) | Resolution of racemic acids libretexts.orglibretexts.org |

| Quinine | Natural Alkaloid (Base) | Resolution of racemic acids libretexts.orglibretexts.org |

| 1-Phenylethanamine | Synthetic Amine (Base) | Resolution of racemic acids wikipedia.org |

| (+)-Tartaric Acid | Natural Acid | Resolution of racemic bases libretexts.org |

| (-)-Malic Acid | Natural Acid | Resolution of racemic bases libretexts.org |

| (-)-Mandelic Acid | Chiral Acid | Resolution of racemic bases libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic bases libretexts.org |

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, offering the potential to convert a racemic mixture entirely into a single desired enantiomer, thereby achieving a theoretical yield of 100%. This process combines the kinetic resolution of a racemate with an in situ racemization of the slower-reacting enantiomer. While specific documented examples of DKR applied directly to the synthesis of this compound are not prevalent in the reviewed literature, the principles of DKR and its successful application to structurally related compounds provide a strong basis for its potential utility.

The core concept of DKR involves a chiral catalyst or reagent that selectively reacts with one enantiomer of a racemic starting material at a significantly faster rate than the other. Simultaneously, the unreacted, slower-reacting enantiomer is continuously racemized back to the racemic mixture. This ensures that the substrate pool for the selective transformation is constantly replenished, allowing for the complete conversion of the starting material into a single enantiomer of the product.

For a substrate like 2-methyloxolane-2-carboxylic acid, a potential DKR strategy could involve the esterification of the carboxylic acid group. The racemic ester could then be subjected to an enzymatic hydrolysis where a lipase (B570770) or esterase selectively hydrolyzes one enantiomer, for instance, the (S)-ester, back to the carboxylic acid. The unreacted (R)-ester would need to be racemized in situ. However, racemization at a quaternary stereocenter, such as the C2 position of 2-methyloxolane-2-carboxylic acid, is challenging and often requires specific chemical or enzymatic methods that can facilitate the breaking and reforming of a bond at the stereocenter without degrading the molecule.

While direct evidence is lacking for the target molecule, studies on the kinetic resolution of the parent compound, tetrahydrofuran-2-carboxylic acid, have been reported. For example, enzymatic resolutions of its esters have been explored to separate the enantiomers. These processes, if coupled with an efficient racemization of the undesired ester enantiomer, could be developed into a DKR process. The development of a suitable racemization catalyst that is compatible with the resolution conditions is the key challenge that needs to be addressed for the successful implementation of DKR for the synthesis of this compound.

Chromatographic Enantioseparation Techniques

Chromatographic enantioseparation is a widely used and effective method for obtaining enantiomerically pure compounds. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for the analytical and preparative separation of chiral molecules, including carboxylic acids.

The separation of enantiomers of carboxylic acids like this compound is often achieved using polysaccharide-based CSPs. These are among the most versatile and widely used CSPs due to their broad applicability and excellent resolving power. Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel® and Chiralpak®, are particularly effective. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

For the separation of carboxylic acids, the mobile phase composition is a critical parameter that influences the resolution. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) is commonly used. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape and resolution. In reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic additive, is employed.

Supercritical fluid chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations. SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent (modifier) such as an alcohol. The lower viscosity and higher diffusivity of supercritical fluids can lead to higher efficiency and faster separations.

While specific chromatographic conditions for the enantioseparation of this compound are not extensively detailed in the literature, the successful separation of analogous chiral carboxylic acids provides a strong foundation for method development. The following table summarizes typical conditions used for the chiral separation of similar compounds, which can serve as a starting point for optimizing the separation of the enantiomers of 2-methyloxolane-2-carboxylic acid.

| Chiral Stationary Phase (CSP) | Column Type | Mobile Phase | Application |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Isopropanol/TFA | HPLC separation of various chiral carboxylic acids. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Isopropanol/TFA | HPLC separation of acidic and neutral chiral compounds. |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralcel® OZ-H | CO₂/Methanol | SFC separation of a wide range of chiral compounds. |

| Amylose tris(3-chloro-4-methylphenylcarbamate) | Chiralpak® IC | n-Hexane/Ethanol/TFA | HPLC separation of enantiomers of acidic drugs. |

Developing a specific method for this compound would involve screening various polysaccharide-based CSPs and optimizing the mobile phase composition, including the type and concentration of the alcohol modifier and the acidic additive, to achieve baseline separation of the two enantiomers.

Stereochemical Characterization and Mechanistic Insights

Definitive Assignment of Absolute and Relative Configuration

The unambiguous determination of the (R) configuration at the C2 stereocenter is fundamental to understanding the molecule's properties. This assignment is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, Chiral Shift Reagents)

Advanced NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of chiral molecules. While specific NOESY (Nuclear Overhauser Effect Spectroscopy) data for (2R)-2-methyloxolane-2-carboxylic acid are not extensively published, the technique is instrumental in determining relative configuration by identifying protons that are close in space. kau.edu.sa For this molecule, a NOESY experiment would reveal correlations between the protons of the methyl group and the adjacent methylene (B1212753) protons (at C3) of the oxolane ring, helping to confirm the local geometry.

To distinguish between enantiomers, chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes, are employed. libretexts.org When a CSR is added to a racemic mixture of 2-methyloxolane-2-carboxylic acid, it forms diastereomeric complexes that exhibit different NMR chemical shifts. tcichemicals.comresearchgate.net This allows for the resolution of signals for the R and S enantiomers, enabling the determination of enantiomeric purity. libretexts.org The magnitude and direction of the induced shifts can sometimes be correlated with the absolute configuration of the substrate. tcichemicals.com

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GC)

Chiral chromatography is the benchmark for separating enantiomers and assessing enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for resolving racemic carboxylic acids. researchgate.net The differential interaction between the enantiomers of 2-methyloxolane-2-carboxylic acid and the chiral environment of the column leads to different retention times, allowing for their separation and quantification.

Gas Chromatography (GC) can also be utilized, often requiring prior derivatization of the carboxylic acid to a more volatile ester. researchgate.net This technique offers high resolution and sensitivity for determining the enantiomeric excess in a sample. researchgate.net

Spectroscopic Methods for Chiral Discrimination (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com This technique provides a unique spectrum for a chiral compound, which is a direct consequence of its absolute configuration. rsc.org The CD spectrum of this compound would be the mirror image of that of its (S)-enantiomer. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration can be independently confirmed. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's three-dimensional structure, including the conformation of the oxolane ring. nih.gov

Conformational Analysis of the Oxolane Ring System

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve torsional strain. rsc.org The two primary conformations are the envelope (E) and twist (T) forms. For a 2,2-disubstituted oxolane like the target molecule, the substituents at C2 significantly influence the conformational landscape.

Computational studies using methods like Density Functional Theory (DFT) show that the energy differences between these conformations can be small, leading to a flexible ring system. rsc.org The puckering of the ring is described by a pseudorotational circuit. In monosubstituted oxolanes, electronegative substituents often prefer a pseudo-axial position. For 2,2-disubstituted rings, the steric and electronic properties of both the methyl and carboxylic acid groups dictate the most stable conformation. The system will adopt a conformation that minimizes unfavorable steric interactions between the substituents and the rest of the ring.

| Conformation Type | Description | Key Torsional Angles | Relative Stability Factor |

|---|---|---|---|

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | One torsional angle is close to 0°. | Influenced by substituent positioning to minimize steric strain. |

| Twist (T) | No four atoms are coplanar; two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Alternating signs of torsional angles. | Often slightly more stable than the envelope form due to reduced eclipsing interactions. |

Stereochemical Stability and Chirality Transfer Studies

The C2 carbon of this compound is a quaternary stereocenter, meaning it is bonded to four non-hydrogen substituents. The construction of such centers is a significant synthetic challenge. nih.govnih.gov Once formed, quaternary stereocenters are generally considered stereochemically robust due to the significant energy barrier required to break and reform two carbon-substituent bonds to achieve inversion.

The stereochemical integrity of the C2 center is high under most conditions. The stability of the related compound, 2-methyltetrahydrofuran (B130290), to strongly basic organometallic reagents suggests that the C2 proton is not readily abstracted, which would be a primary pathway for racemization. nih.govd-nb.info Racemization or epimerization would likely require harsh conditions that promote ring-opening of the ether, followed by re-cyclization. Therefore, the (R) configuration is stable and can be reliably transferred to subsequent products in a synthetic sequence, provided the stereocenter itself is not a site of reaction.

Influence of Stereochemistry on Reaction Pathways and Selectivity

The fixed (R) configuration at the C2 center exerts a profound influence on the molecule's reactivity, governing the stereochemical outcome of subsequent transformations. This principle is a cornerstone of asymmetric synthesis. nih.gov The methyl and carboxylic acid groups create a specific three-dimensional environment around the oxolane ring.

Any reaction involving the carboxylic acid group (e.g., esterification, amide formation, or reduction) will proceed in a chiral environment. Reagents approaching the carboxyl group will be influenced by the steric bulk of the adjacent methyl group and the oxolane ring, which can lead to diastereoselectivity if a new stereocenter is formed. Similarly, if reactions were to occur on the oxolane ring itself, the substituents at C2 would direct the approach of incoming reagents to one face of the ring over the other, a phenomenon known as substrate-controlled stereoselectivity. The predictable nature of this stereochemical influence makes this compound a valuable chiral building block in the synthesis of more complex molecules.

Applications of 2r 2 Methyloxolane 2 Carboxylic Acid in Asymmetric Organic Synthesis

Role as a Chiral Auxiliary in Stereocontrolled Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed.

Induction of Enantioselectivity in Carbon-Carbon Bond Forming Reactions

There is currently no published research demonstrating the use of (2R)-2-methyloxolane-2-carboxylic acid as a chiral auxiliary to induce enantioselectivity in carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) additions, or Diels-Alder reactions.

Utilization as a Chiral Ligand or Catalyst Component

Chiral molecules are often employed as ligands that coordinate to a metal center to create a chiral catalyst, or they can act as organocatalysts themselves.

Organocatalytic Systems Employing Chiral Oxolane Carboxylic Acids

No organocatalytic systems have been reported in the literature that employ this compound as the primary catalyst for asymmetric transformations.

Metal-Catalyzed Asymmetric Transformations (e.g., Asymmetric Annulation)

There are no available reports on the use of this compound as a chiral ligand in metal-catalyzed asymmetric reactions, including asymmetric annulation reactions.

Building Block for the Synthesis of Complex Chiral Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated into the final structure of a larger, complex molecule. At present, there are no published total syntheses or other synthetic studies that cite this compound as a chiral starting material or intermediate.

Precursor for Bioactive Molecule Synthesis and Natural Product Analogues

Substituted tetrahydrofurans are prevalent structural motifs in a wide array of natural products and biologically active molecules, exhibiting diverse pharmacological activities including antitumor, antimicrobial, and antifungal properties. nih.govresearchgate.net The synthesis of enantiomerically pure tetrahydrofuran (B95107) derivatives is, therefore, a significant focus in medicinal chemistry and drug discovery. chemistryviews.org Chiral 2,2-disubstituted tetrahydrofurans, a class to which this compound belongs, are key components of various bioactive compounds. rsc.org

While specific examples detailing the use of this compound as a direct precursor in the synthesis of named bioactive molecules or natural product analogues are not readily found in the surveyed literature, the importance of the chiral 2,2-disubstituted tetrahydrofuran core is well-established. For instance, the antifungal drug posaconazole (B62084) contains a 2,2-disubstituted tetrahydrofuran ring, highlighting the significance of this structural unit in medicinal chemistry. nih.gov

General synthetic strategies to access chiral 2,2-disubstituted tetrahydrofurans often involve asymmetric methods that establish the quaternary stereocenter. rsc.orgnih.gov These methods can include catalytic enantioselective cycloadditions or cyclizations of functionalized precursors. nih.gov The resulting chiral tetrahydrofuran derivatives can then be further elaborated to construct the final bioactive target.

The table below summarizes examples of bioactive molecule classes containing the tetrahydrofuran scaffold, illustrating the potential applications for chiral building blocks like this compound.

| Bioactive Molecule Class | Structural Feature | Relevant Biological Activity |

| Annonaceous Acetogenins | Substituted Tetrahydrofurans | Antitumor |

| Lignans | Substituted Tetrahydrofurans | Various, including Antitumor |

| Polyether Ionophores | Multiple Tetrahydrofuran Units | Antimicrobial |

| Antifungal Agents (e.g., Posaconazole) | 2,2-Disubstituted Tetrahydrofuran | Antifungal |

This table illustrates the general importance of the tetrahydrofuran motif in bioactive molecules. Specific examples using this compound were not identified in the reviewed literature.

Construction of Peptidomimetics and Unnatural Biopolymers (e.g., Tetrahydrofuran Amino Acids)

The incorporation of unnatural amino acids into peptides and polymers is a powerful strategy for creating novel structures with tailored properties, such as enhanced stability and unique conformational preferences. nih.govcpcscientific.com Tetrahydrofuran-based amino acids are a class of unnatural building blocks that have been explored for the synthesis of peptidomimetics and unnatural biopolymers. rsc.orgbohrium.com

Research in this area has led to the synthesis and study of tetrahydrofuran amino acids as versatile components for creating sequence-defined biopolymer mimics. rsc.orgbohrium.com For example, a D-galacto-configured tetrahydrofuran amino acid, specifically a 5-(aminomethyl) tetrahydrofuran-2-carboxylic acid derivative, has been synthesized and oligomerized. rsc.orgbohrium.com This work provides a clear precedent for the use of functionalized tetrahydrofuran carboxylic acids as monomers for the construction of unnatural biopolymers.

While this example does not use this compound directly, it demonstrates the principle of employing the tetrahydrofuran scaffold to create novel amino acid structures. The methyl group at the 2-position in this compound would offer a different substitution pattern, potentially influencing the conformational properties of the resulting polymers.

Investigations into the secondary structure of oligomers derived from the D-galacto-configured tetrahydrofuran amino acid indicated a lack of well-defined secondary structures in the studied homooligomers. rsc.orgbohrium.com This finding is significant as it contributes to the understanding of how the stereochemistry and substitution pattern of the cyclic amino acid influence the folding behavior of the resulting biopolymer.

The synthesis of such tetrahydrofuran amino acids often starts from chiral precursors, and their incorporation into peptide chains is achieved using standard solid-phase or solution-phase peptide synthesis techniques. cpcscientific.com The resulting peptidomimetics and unnatural biopolymers can have applications in drug discovery, materials science, and as tools for studying biological processes.

The table below outlines the key aspects of using tetrahydrofuran amino acids in the construction of unnatural biopolymers, based on the available literature.

| Feature | Description |

| Monomer Synthesis | Efficient synthesis from chiral precursors like lactones. rsc.orgbohrium.com |

| Polymerization | Incorporation into oligomers to form unnatural biopolymers. rsc.orgbohrium.com |

| Structural Analysis | Investigation of the secondary structure of the resulting polymers. rsc.orgbohrium.com |

| Potential Applications | Creation of novel materials and peptidomimetics with unique properties. nih.govcpcscientific.com |

This information is based on research on a related tetrahydrofuran amino acid and illustrates the potential, though not explicitly documented, application of this compound in this field.

Theoretical and Computational Studies of 2r 2 Methyloxolane 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of (2R)-2-methyloxolane-2-carboxylic acid at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It allows for the accurate prediction of molecular geometries, vibrational frequencies, and other spectroscopic properties. For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a basis set like aug-cc-pVTZ, can determine the optimized ground-state geometry. nih.gov These calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

A study on the closely related tetrahydrofuran-2-carboxylic acid has utilized DFT to analyze its structure. nih.gov For this compound, similar calculations would likely reveal the preferred conformation of the oxolane ring, which typically adopts an envelope or twist conformation to minimize steric strain. The carboxylic acid and methyl groups at the chiral center will have specific spatial orientations that are the most energetically favorable.

Furthermore, DFT is employed to predict spectroscopic data. Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For instance, the characteristic carbonyl (C=O) stretch of the carboxylic acid group would be predicted at a specific wavenumber. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | |

|---|---|---|---|---|---|

| Bond Length | C(carboxyl) | O(hydroxyl) | - | ~1.35 Å | |

| Bond Length | C(carboxyl) | O(carbonyl) | - | ~1.21 Å | |

| Bond Angle | O(carbonyl) | C(carboxyl) | O(hydroxyl) | ~123° | |

| Dihedral Angle | C(methyl) | C(chiral) | C(carboxyl) | O(carbonyl) | Varies with conformer |

Computational modeling is instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. This helps in understanding the reaction kinetics and thermodynamics.

For reactions involving the carboxylic acid group, such as esterification or amidation, DFT can be used to locate the transition state structures. The geometry of the transition state provides crucial information about the mechanism of the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter in predicting the reaction rate. For chiral molecules, computational methods can also help in understanding the stereochemical outcome of a reaction.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field.

For this compound, MD simulations can reveal the accessible conformations of the oxolane ring and the orientation of the substituent groups in solution. This provides a dynamic picture of the molecule's structure. Furthermore, MD simulations are crucial for studying the interactions between the solute and solvent molecules. They can detail the hydrogen bonding network between the carboxylic acid group and protic solvents like water or alcohols, and how these interactions influence the conformational preferences of the molecule. Studies on similar molecules like 2-methyltetrahydrofuran (B130290) have used MD simulations to understand their behavior at different temperatures. iphy.ac.cn

Predictive Models for Chiral Recognition and Stereoselectivity (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting thermodynamic properties of liquids and solutions based on quantum chemical calculations. wikipedia.orgnih.gov It is particularly useful for predicting solubilities, partition coefficients, and vapor pressures. nih.govscm.com

In the context of this compound, COSMO-RS can be a valuable tool for predicting its behavior in different solvents and for understanding chiral recognition phenomena. Chiral recognition is based on the differential interaction between two enantiomers and a chiral environment. nih.gov COSMO-RS can be used to calculate the chemical potential of the (2R) enantiomer in a chiral solvent or in the presence of another chiral molecule and compare it to that of its (2S) counterpart. A difference in chemical potential would indicate stereoselectivity. This predictive capability is highly valuable in applications such as chiral separations and asymmetric synthesis. nih.gov

Table 2: Illustrative COSMO-RS Prediction of Relative Solubility in Different Solvents Note: This table is for illustrative purposes to demonstrate the output of a COSMO-RS calculation.

| Solvent | Predicted Relative Solubility (log10(x)) | Primary Interactions |

|---|---|---|

| Water | High | Hydrogen bonding |

| Ethanol | High | Hydrogen bonding, dipole-dipole |

| Hexane (B92381) | Low | Dispersion forces |

| 2-Methyloxolane | Moderate | Dipole-dipole, dispersion forces |

Structure-Activity Relationship Studies Based on Computational Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. bjbms.org Computational analysis plays a key role in developing QSAR models by calculating molecular descriptors that quantify various aspects of a molecule's structure.

For this compound and its derivatives, computational methods can be used to generate a wide range of descriptors, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

These descriptors can then be used to build a QSAR model that correlates them with a specific biological activity, for example, inhibitory activity against a particular enzyme. Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The insights gained from the contour maps of 3D-QSAR models can highlight which regions of the molecule are important for activity, for instance, where bulky or electronegative groups might be favorable. mdpi.com

Derivatization Chemistry and Functionalization Strategies of the Carboxylic Acid Moiety

Formation of Esters, Amides, and Acid Halides for Synthetic Applications

The conversion of the carboxylic acid to esters, amides, and acid halides would be the most direct and versatile approach to generating a library of derivatives with diverse applications.

Esters: Standard esterification methods are expected to be applicable. The classic Fischer-Speier esterification, involving the reaction with an alcohol in the presence of a catalytic amount of strong acid, would likely be effective. For more sensitive alcohols or to avoid harsh acidic conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) could be employed. These methods would allow for the introduction of a wide array of alkyl and aryl groups, thereby modifying the steric and electronic properties of the parent molecule.

Amides: Amide synthesis would typically proceed via activation of the carboxylic acid. The formation of an intermediate acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by reaction with a primary or secondary amine is a robust and common strategy. Alternatively, peptide coupling reagents (e.g., DCC, EDC, HATU) can facilitate the direct formation of the amide bond under milder conditions, which would be advantageous for preserving the stereochemical integrity of the chiral center.

Acid Halides: The corresponding acid chloride or bromide would serve as a highly reactive intermediate for the synthesis of a variety of derivatives. Treatment of (2R)-2-methyloxolane-2-carboxylic acid with thionyl chloride or oxalyl chloride would be the standard procedure for the preparation of the acid chloride. This reactive acylating agent could then be readily converted into esters, amides, and other acyl derivatives.

A summary of common reagents for these transformations is presented in the table below.

| Derivative | Reagent Class | Specific Examples |

| Esters | Acid Catalysts | H₂SO₄, TsOH |

| Coupling Agents | DCC, EDC | |

| Amides | Halogenating Agents | SOCl₂, (COCl)₂ |

| Coupling Agents | DCC, EDC, HATU | |

| Acid Halides | Halogenating Agents | SOCl₂, (COCl)₂ |

This table is based on general reactivity and not on specific reported data for this compound.

Ring-Opening and Ring-Expansion Reactions of the Oxolane Core

Currently, there is a notable absence of published research on the ring-opening or ring-expansion reactions of the oxolane core in This compound . The tetrahydrofuran (B95107) ring is known for its general stability. Cleavage of the ether linkages would likely require harsh reagents such as strong Lewis acids or proton acids at elevated temperatures. The regioselectivity of such a ring-opening would be an interesting subject for future investigation, with the substitution pattern at C2 influencing the outcome. Ring-expansion reactions, which are less common for simple tetrahydrofurans, would likely require specialized reagents and conditions, and no predictions can be made without experimental data.

Selective Functionalization of the Oxolane Ring System

The selective functionalization of the C-H bonds of the oxolane ring in This compound presents a significant synthetic challenge due to their inherent low reactivity. Modern C-H activation and functionalization methodologies could potentially be applied, but no such studies have been reported for this specific molecule. The directing effect of the ether oxygen and the carboxyl group would play a crucial role in determining the site of functionalization. Future research in this area could unlock novel derivatives with unique three-dimensional structures.

Development of Robust Protecting Group Strategies for the Carboxylic Acid Functionality

In multi-step syntheses involving reactions that are incompatible with a free carboxylic acid, the development of robust protecting group strategies would be essential. While specific studies on This compound are lacking, a variety of standard protecting groups for carboxylic acids could be employed.

The choice of protecting group would be dictated by its stability towards the planned reaction conditions and the mildness of its subsequent removal. Common protecting groups and their typical deprotection methods are outlined in the table below.

| Protecting Group | Formation Reagent(s) | Deprotection Condition(s) |

| Methyl Ester | Methanol, Acid Catalyst | Saponification (e.g., NaOH) |

| Benzyl Ester | Benzyl alcohol, Acid Catalyst | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | Isobutylene, Acid Catalyst | Acidolysis (e.g., TFA) |

| Silyl Ester | Silyl Chloride (e.g., TMSCl) | Fluoride source (e.g., TBAF) or mild acid |

This table represents general strategies and not experimentally verified methods for this compound.

The development of an orthogonal protecting group strategy, where multiple protecting groups can be removed selectively in any order, would be highly valuable for the synthesis of complex molecules derived from this chiral building block.

Future Research Directions and Translational Perspectives

Sustainable Synthesis Approaches for Oxolane Carboxylic Acids

The development of environmentally benign and efficient methods for synthesizing chiral oxolane carboxylic acids is a critical area for future research. A primary focus is the utilization of renewable biomass as a starting material, aligning with the principles of green chemistry.

One promising avenue involves the catalytic conversion of biomass-derived platform molecules, such as levulinic acid, which can be obtained from lignocellulosic feedstocks. mdpi.comresearchgate.net The synthesis of the related compound 2-methyloxolane (2-MeOx) from levulinic acid proceeds through a series of hydrogenation and dehydration steps. mdpi.com Future research could adapt and refine these pathways to produce (2R)-2-methyloxolane-2-carboxylic acid with high stereoselectivity. This may involve the development of novel chiral catalysts that can control the stereochemistry during the formation of the oxolane ring and the introduction of the carboxylic acid functionality.

Biocatalysis offers another sustainable route. nih.gov The use of whole-cell systems or isolated enzymes for the asymmetric reduction of precursor ketones can provide chiral alcohols, which are valuable intermediates in the synthesis of chiral compounds. nih.gov Research into microbial strains or engineered enzymes capable of selectively oxidizing a methyl group on a precursor molecule could lead to a direct and highly enantioselective synthesis of the target carboxylic acid. researchgate.net

Further research into green reaction conditions, such as the use of environmentally friendly solvents and the reduction of waste generation, will be crucial. The principles of atom economy and E-factor (Environmental factor) should guide the design of new synthetic routes. rsc.orgresearchgate.net

Table 1: Comparison of Potential Sustainable Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Biomass Conversion | Utilizes renewable feedstocks, potential for cost-effectiveness at scale. | Development of highly selective and robust catalysts, optimization of reaction conditions to maximize yield and minimize byproducts. mdpi.comresearchgate.net |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrates, scalability of biocatalytic processes. nih.govresearchgate.net |

| Chemo-catalysis | High efficiency and throughput, potential for integration into existing chemical infrastructure. | Design of effective chiral catalysts, control of stereochemistry, reduction of catalyst loading and cost. researchgate.netnih.gov |

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of the synthesis of this compound and its derivatives into automated platforms and continuous flow chemistry systems represents a significant step towards more efficient and reproducible chemical manufacturing. researchgate.net Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scale-up. acs.orgacs.org

Future research should focus on developing robust and reliable flow chemistry protocols for the synthesis of chiral oxolane carboxylic acids. This includes the design of continuous reactors, the immobilization of catalysts on solid supports for easy separation and reuse, and the implementation of in-line analytical techniques for real-time monitoring and optimization of reaction parameters. nih.govuc.pt

Automated synthesis platforms can be employed for the rapid screening of reaction conditions and catalysts, as well as for the synthesis of libraries of chiral oxolane derivatives for biological or materials screening. researchgate.net The combination of flow chemistry with automation and machine learning algorithms could enable the development of self-optimizing synthetic processes, leading to significant improvements in efficiency and discovery timelines.

Table 2: Key Considerations for Flow Chemistry Integration

| Parameter | Importance in Flow Synthesis | Potential Solutions and Research Directions |

| Catalyst Immobilization | Enables catalyst recycling and simplifies product purification. | Development of stable and active heterogeneous catalysts, use of polymer-supported reagents. acs.org |

| Solvent Selection | Affects reaction kinetics, solubility, and system compatibility. | Use of green solvents, optimization of solvent mixtures for flow conditions. |

| Reactor Design | Influences mixing, heat transfer, and residence time distribution. | Microreactors, packed-bed reactors, and membrane reactors. uc.pt |

| In-line Analysis | Allows for real-time process monitoring and control. | Integration of spectroscopic techniques (e.g., IR, NMR) and chromatographic methods. |

Exploration of Novel Catalytic Roles and Applications

The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis, either as a chiral ligand for metal catalysts or as an organocatalyst itself. researchgate.netmdpi.com

As a chiral ligand, the oxolane ring and the carboxylic acid group can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. mdpi.com Future research could explore the synthesis of coordination complexes with various transition metals and evaluate their catalytic activity in reactions such as asymmetric hydrogenation, C-H functionalization, and cycloaddition reactions. frontiersin.org

The carboxylic acid moiety also opens the door to its use as a chiral Brønsted acid catalyst. Chiral phosphoric acids, for instance, are widely used in asymmetric catalysis. mdpi.com Investigating the catalytic potential of this compound and its derivatives in proton-catalyzed enantioselective reactions is a promising area of research.

Furthermore, the oxolane scaffold can be functionalized to introduce other catalytic groups, leading to the development of bifunctional catalysts. The combination of the chiral backbone with other catalytic functionalities could lead to synergistic effects and enhanced catalytic performance. nih.gov

Design and Synthesis of Advanced Materials Incorporating Chiral Oxolane Scaffolds

The incorporation of chiral building blocks like this compound into polymers and other materials can impart unique properties and functionalities. imperial.ac.uk Chirality can influence the macroscopic properties of materials, leading to applications in areas such as chiral recognition, separation, and optics. nih.gov

Future research in this area could focus on the synthesis of novel polymers where the chiral oxolane unit is part of the polymer backbone or a pendant group. helsinki.fiharth-research-group.org These chiral polymers could find applications as chiral stationary phases in chromatography for enantioselective separations.

The self-assembly of molecules containing the chiral oxolane scaffold could lead to the formation of supramolecular structures with interesting chiroptical properties. st-andrews.ac.uk These materials could be utilized in the development of sensors, liquid crystals, and circularly polarized light-emitting materials. imperial.ac.uk

Moreover, the functionalization of surfaces with this compound could create chiral interfaces with applications in enantioselective crystallization and heterogeneous catalysis. The ability to control the chirality at the nanoscale is a key driver for innovation in advanced materials. nih.gov

Table 3: Potential Applications of Chiral Materials from this compound

| Material Type | Potential Application | Key Research Focus |

| Chiral Polymers | Enantioselective separations (chromatography), chiral sensors. | Controlled polymerization techniques, correlation of polymer structure with material properties. helsinki.fichemrxiv.org |

| Supramolecular Assemblies | Chiroptical materials, liquid crystals, circularly polarized luminescence. | Understanding and controlling self-assembly processes, tuning chiroptical responses. st-andrews.ac.ukchinesechemsoc.org |

| Functionalized Surfaces | Enantioselective crystallization, heterogeneous asymmetric catalysis. | Development of robust surface modification techniques, characterization of chiral interfaces. |

Q & A

Q. What are the optimal synthetic routes for (2R)-2-methyloxolane-2-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of (2R)-configured oxolane derivatives typically employs chiral auxiliaries or asymmetric catalysis. For example, highlights the use of optimized peptide coupling conditions (e.g., HATU/DIPEA in DMF) to preserve stereochemistry during heterocycle formation. To ensure stereochemical purity, chiral HPLC or polarimetry should be used post-synthesis, coupled with - and -NMR to confirm the absence of diastereomers. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can further enhance enantiomeric excess (ee) >98% .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : -NMR is critical for confirming the methyl group's chemical environment (δ ~1.4–1.6 ppm for the oxolane methyl) and the carboxylic proton (δ ~12 ppm). -NMR identifies the carbonyl carbon (δ ~170–175 ppm) and oxolane ring carbons.

- Chromatography : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and a mobile phase of acetonitrile/water (0.1% TFA) resolves enantiomers. Mass spectrometry (ESI-MS) validates molecular weight (±1 Da accuracy) .

Q. How does the steric environment of the methyl group influence reactivity in peptide coupling reactions?

- Methodological Answer : The methyl group at the 2R position introduces steric hindrance, slowing coupling kinetics. To mitigate this, use bulky coupling agents like PyBOP or OxymaPure, which reduce racemization. Pre-activation of the carboxylic acid (e.g., as a pentafluorophenyl ester) improves efficiency. Kinetic studies via -NMR (if fluorinated reagents are used) can quantify reaction rates under varying conditions .

Advanced Research Questions

Q. How can researchers address challenges in N-terminal deprotection of this compound derivatives during peptide synthesis?

- Methodological Answer : identifies N-terminal deprotection as problematic due to side reactions (e.g., oxolane ring opening). Solutions include:

- Orthogonal Protecting Groups : Use acid-labile groups (e.g., Boc) for the N-terminus and base-labile groups (e.g., Fmoc) for side chains.

- Mild Deprotection : TFA/scavenger systems (e.g., TFA:HO:triisopropylsilane, 95:2.5:2.5) at 0°C minimize degradation.

- Post-Deprotection Stabilization : Immediate neutralization with DIEA or coupling to a resin-bound amine prevents intermediate instability .

Q. What strategies mitigate racemization risks during incorporation into peptide chains?

- Methodological Answer : Racemization occurs via keto-enol tautomerization at the α-carbon. Mitigation strategies:

- Low-Temperature Coupling : Perform reactions at 4°C to slow tautomerization.

- Additives : Additives like HOBt or HOAt suppress racemization by stabilizing the active ester intermediate.

- Monitoring : Circular dichroism (CD) spectroscopy tracks configuration stability during chain elongation .

Q. What computational modeling approaches predict the bioactivity of peptidomimetics containing this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). The oxolane ring’s rigidity mimics peptide β-turns, which can be validated via MD simulations (GROMACS).

- QSAR : Train models on datasets of oxolane-containing analogs to predict IC values against biological targets. Descriptors include LogP, polar surface area, and steric bulk parameters .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound derivatives?

- Methodological Answer : Yield variations often stem from differences in purification methods or starting material quality. For reproducibility:

- Standardize Protocols : Adopt identical solvents (HPLC-grade), catalysts (e.g., Pd/C for hydrogenation), and reaction times.

- Control Experiments : Replicate reactions using commercial batches of precursors to isolate variables.

- Statistical Validation : Use ANOVA to compare yields across ≥3 independent trials, reporting confidence intervals (p <0.05) .

Tables for Key Data

| Parameter | Optimal Conditions | Validation Method | Reference |

|---|---|---|---|

| Stereochemical Purity | Chiral HPLC (Chiralpak IA, 90:10 hexane/IPA) | ee ≥98% via peak integration | |

| Deprotection Efficiency | TFA:HO:TIS (95:2.5:2.5) at 0°C | LC-MS (>95% purity) | |

| Coupling Reaction Kinetics | PyBOP/DIEA, 4°C, 2 hr | -NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.